molecular formula C18H16Br3N3O2S2 B12029729 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4,6-tribromophenyl)acetamide CAS No. 618427-69-3

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B12029729
CAS No.: 618427-69-3
M. Wt: 610.2 g/mol
InChI Key: YWLFARMCJYQIBN-UHFFFAOYSA-N
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Description

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4,6-tribromophenyl)acetamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the desired positions on the thieno[2,3-d]pyrimidine core.

    Formation of the Thioacetamide Linkage: This involves the reaction of the thieno[2,3-d]pyrimidine derivative with a suitable thioacetamide precursor.

    Bromination: The final step involves the bromination of the phenyl ring to introduce the tribromo substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage.

    Reduction: Reduction reactions can occur at the carbonyl group in the thieno[2,3-d]pyrimidine core.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with alcohol or alkane functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4,6-tribromophenyl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
  • N-(2,4,6-Tribromophenyl)acetamide
  • Thieno[2,3-d]pyrimidine derivatives

Uniqueness

The uniqueness of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4,6-tribromophenyl)acetamide lies in its combination of structural features. The presence of the thieno[2,3-d]pyrimidine core, the thioacetamide linkage, and the tribromophenyl group imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

618427-69-3

Molecular Formula

C18H16Br3N3O2S2

Molecular Weight

610.2 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C18H16Br3N3O2S2/c1-4-24-17(26)14-8(2)9(3)28-16(14)23-18(24)27-7-13(25)22-15-11(20)5-10(19)6-12(15)21/h5-6H,4,7H2,1-3H3,(H,22,25)

InChI Key

YWLFARMCJYQIBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Br)Br)Br)SC(=C2C)C

Origin of Product

United States

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